Cas no 16055-12-2 (1,4-Cyclohexadiene-1-propanoicacid, a-amino-, (aS)-)
16055-12-2 structure
Product Name:1,4-Cyclohexadiene-1-propanoicacid, a-amino-, (aS)-
CAS No:16055-12-2
MF:C9H13NO2
MW:167.205022573471
CID:148489
PubChem ID:441444
Update Time:2025-04-19
1,4-Cyclohexadiene-1-propanoicacid, a-amino-, (aS)- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Cyclohexadiene-1-propanoicacid, a-amino-, (aS)-
- (2S)-2-amino-3-cyclohexa-1,4-dien-1-ylpropanoic acid
- 2,5-dihydrophenylalanine
- (S)-alpha-Amino-1,4-cyclohexadiene-1-propanoic acid
- 1,4-Cyclohexadiene-1-propanoic acid, alpha-amino-, (S)- (9CI)
- 1,4-Cyclohexadiene-1-propionic acid, alpha-amino-, L- (8CI)
- 3-cyclohexa-1,4-dien-1-yl-
- 3-cyclohexa-1,4-dien-1-ylalanine
- 3-cyclohexa-2,5-dien-1-ylalanine
- Alanine, 3-(2,5-cyclohexadienyl)-, L-
- Antibiotic U 51738
- Dihydrophenylalanine
- L-2,5-Dihydrophenylalanine
- L-3-(2,5-Cyclohexadienyl)alanine
- 2,5-dihydro-L-phenylalanine
- (2S)-2-amino-3-(cyclohexa-1,4-dien-1-yl)propanoic acid
- 3-(1,4-cyclohexadienyl)-L-alanine
- 2,5-dihydrophenyl-L-alanine
- 1,4-Cyclohexadiene-1-propionic acid, alpha-amino-, L-
- C08273
- 3-(cyclohexa-1,4-dien-1-yl)-L-alanine
- Q27103413
- FSZMHEMPLAVBQZ-QMMMGPOBSA-N
- 16055-12-2
- DTXSID001235696
- SCHEMBL3917899
- (alphaS)-alpha-Amino-1,4-cyclohexadiene-1-propanoic acid
- CHEBI:27940
- CHEMBL3251934
- Alanine, L-1,4-cyclohexadiene-1-
- DL-2,5-Dihydrophenylalanine
-
- Inchi: 1S/C9H13NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-2,5,8H,3-4,6,10H2,(H,11,12)/t8-/m0/s1
- InChI Key: FSZMHEMPLAVBQZ-QMMMGPOBSA-N
- SMILES: OC([C@H](CC1=CCC=CC1)N)=O
Computed Properties
- Exact Mass: 167.09469
- Monoisotopic Mass: 167.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Density: 1.146
- Boiling Point: 315.9°Cat760mmHg
- Flash Point: 144.9°C
- Refractive Index: 1.551
- PSA: 63.32
1,4-Cyclohexadiene-1-propanoicacid, a-amino-, (aS)- Related Literature
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
16055-12-2 (1,4-Cyclohexadiene-1-propanoicacid, a-amino-, (aS)-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk